![molecular formula C26H43BN2O5 B12615526 1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester CAS No. 943637-14-7](/img/structure/B12615526.png)
1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a boronic acid group, which is often utilized in organic synthesis and medicinal chemistry for its ability to form stable complexes with diols and other Lewis bases.
Vorbereitungsmethoden
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, including the formation of the indole core, introduction of the boronic acid group, and esterification. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to ensure the correct functional groups are introduced at each step .
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, which can inhibit the activity of certain enzymes. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives with boronic acid groups, such as:
- 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester
- 1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester
These compounds share similar structural features but differ in the specific substituents attached to the indole core.
Eigenschaften
CAS-Nummer |
943637-14-7 |
|---|---|
Molekularformel |
C26H43BN2O5 |
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
[6-[[3,3-dimethylbutan-2-yl(methyl)amino]methyl]-4-(3-hydroxy-3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
InChI |
InChI=1S/C26H43BN2O5/c1-17(24(2,3)4)28(10)16-18-13-19(11-12-26(8,9)31)20-15-22(27(32)33)29(21(20)14-18)23(30)34-25(5,6)7/h13-15,17,31-33H,11-12,16H2,1-10H3 |
InChI-Schlüssel |
VWZDRKUIILQDLW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C(C=C2N1C(=O)OC(C)(C)C)CN(C)C(C)C(C)(C)C)CCC(C)(C)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)
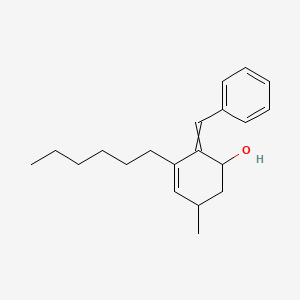
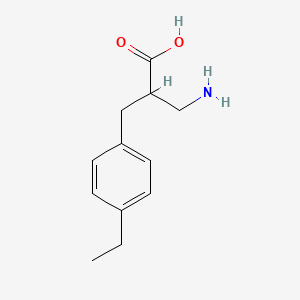
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
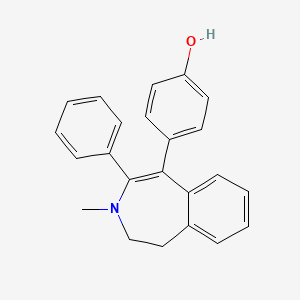
![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)
![N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide](/img/structure/B12615482.png)
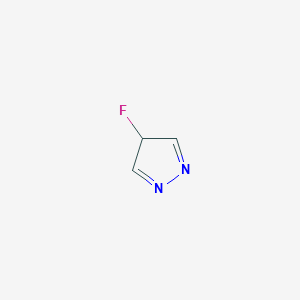

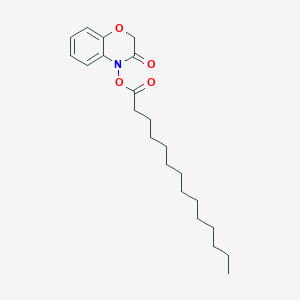

![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
